molecular formula C16H22N2O2 B4853610 N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide

N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide

Cat. No. B4853610
M. Wt: 274.36 g/mol
InChI Key: PFXIHYHFJCTHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide is a chemical compound that has been the subject of scientific research due to its potential for use in various applications. It is also known as AZPA and belongs to the class of amide compounds.

Mechanism of Action

The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide is not well understood. However, studies have shown that it inhibits the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial cell growth and division. It also inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide has antibacterial, analgesic, and anti-inflammatory effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also has been shown to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have antibacterial, analgesic, and anti-inflammatory effects. However, its mechanism of action is not well understood, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide. One area of research could focus on its potential as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells in vitro, and further research could explore its potential as a treatment for various types of cancer. Another area of research could focus on its mechanism of action, as further understanding of how it works could lead to the development of more effective treatments for bacterial infections, pain, and inflammation.
Conclusion
In conclusion, N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide is a chemical compound that has been studied for its potential use in various applications. Its synthesis method involves the reaction of 2-phenylacetyl chloride with 1-aminocycloheptan-1-carboxylic acid in the presence of a base. It has been shown to have antibacterial, analgesic, and anti-inflammatory effects, and has potential as an anticancer agent. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide has been studied for its potential use in various applications, including as an antibacterial agent, analgesic, and anti-inflammatory agent. Studies have also shown that it has potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(12-14-8-4-3-5-9-14)17-13-16(20)18-10-6-1-2-7-11-18/h3-5,8-9H,1-2,6-7,10-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXIHYHFJCTHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-[2-(1-Azepanyl)-2-oxoethyl]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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